4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Piperidine protons : Resonances between δ 1.5–3.5 ppm, with axial and equatorial protons split due to ring puckering.
- Ethyl chain : A triplet at δ 3.5–4.5 ppm for the -O-CH₂-CH₂-N- group, coupled to adjacent methylenes.
- Aromatic protons : Doublets and doublets of doublets between δ 6.5–7.5 ppm, reflecting ortho and para substituents.
¹³C NMR :
Infrared (IR) Spectroscopy
- C-Br stretch : Strong absorption near 550 cm⁻¹ .
- C-Cl stretch : Peaks at 750 cm⁻¹ .
- N-H stretch (protonated amine): Broad band around 2500–3000 cm⁻¹ .
Mass Spectrometry
- Molecular ion peak : m/z 355.10 ([M]⁺), consistent with the molecular weight.
- Isotopic patterns : Distinct clusters due to bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
- Fragmentation pathways : Cleavage of the ethyl chain (loss of C₂H₄, m/z 297) and sequential loss of HCl (m/z 319).
Comparative Structural Analysis with Related Piperidine Derivatives
This compound’s ethyl spacer enhances solubility compared to non-spaced derivatives, while the dual halogenation augments electrophilic aromatic substitution reactivity. In contrast, simpler analogs like 4-(4-chlorophenoxy)piperidine lack bromine’s steric bulk, reducing their potential for π-stacking interactions.
Properties
IUPAC Name |
4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLRPRZTRVLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-chlorophenol Intermediate
The synthesis begins with the preparation of the key intermediate 2-bromo-4-chlorophenol, which is critical for the subsequent ether formation step.
- General Procedure: Starting from phenol, bromination and chlorination are performed regioselectively. A representative method involves the bromination of phenol in the presence of concentrated sulfuric acid and N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds with high regioselectivity to yield 2-bromo-4-chlorophenol with yields around 79-86% after purification by silica gel chromatography.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Bromination & chlorination | Phenol, H2SO4, NBS, MeCN, 20 °C, 3 h | Formation of 2-bromo-4-chlorophenol | 79-86 |
Formation of 2-(2-Bromo-4-chlorophenoxy)ethyl Bromide
The next step involves converting 2-bromo-4-chlorophenol into the corresponding ethoxyethyl bromide intermediate.
- Method: The phenol reacts with ethylene dibromide or 2-bromoethyl bromide under basic conditions, typically using potassium carbonate as a base in an aprotic solvent like acetonitrile or dimethylformamide (DMF). This nucleophilic substitution forms the 2-(2-bromo-4-chlorophenoxy)ethyl bromide intermediate, which is essential for the next coupling step.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation | 2-bromo-4-chlorophenol, ethylene dibromide, K2CO3, MeCN or DMF | 2-(2-Bromo-4-chlorophenoxy)ethyl bromide | Base-mediated nucleophilic substitution |
Nucleophilic Substitution with Piperidine
The key step in the synthesis is the nucleophilic substitution of the bromide intermediate by piperidine to form the target compound.
- Procedure: The 2-(2-bromo-4-chlorophenoxy)ethyl bromide is reacted with piperidine, usually in an aprotic solvent such as acetonitrile or ethanol, under reflux or room temperature conditions. The piperidine nitrogen attacks the alkyl bromide, displacing bromide and forming the 4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine free base.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-(2-Bromo-4-chlorophenoxy)ethyl bromide, piperidine, solvent (MeCN or EtOH), reflux or RT | Formation of 4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine | SN2 reaction |
Formation of Hydrochloride Salt
The free base piperidine derivative is converted into its hydrochloride salt to enhance stability and solubility.
- Method: The free base is treated with hydrochloric acid, often as a solution in isopropanol or ethanol, under controlled temperature conditions. The hydrochloride salt precipitates and is isolated by filtration and drying.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Salt formation | HCl in isopropanol or ethanol, RT or slight cooling | 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | Salt precipitation and isolation |
| Step No. | Reaction Stage | Key Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination and chlorination of phenol | Phenol, H2SO4, NBS, MeCN, 20 °C, 3 h | 2-Bromo-4-chlorophenol | 79-86% |
| 2 | Alkylation to form phenoxyethyl bromide | 2-Bromo-4-chlorophenol, ethylene dibromide, K2CO3, MeCN | 2-(2-Bromo-4-chlorophenoxy)ethyl bromide | Base-mediated SN2 |
| 3 | Nucleophilic substitution with piperidine | 2-(2-Bromo-4-chlorophenoxy)ethyl bromide, piperidine | 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine (free base) | SN2 reaction |
| 4 | Formation of hydrochloride salt | Free base, HCl in isopropanol or ethanol | This compound | Salt precipitation |
The regioselective synthesis of 2-bromo-4-chlorophenol is critical for the purity and yield of the final compound. The use of N-bromosuccinimide (NBS) in acetonitrile with sulfuric acid catalysis provides high selectivity and yield.
Alkylation with ethylene dibromide under basic conditions is a well-established method for introducing the ethoxyethyl linker, enabling subsequent nucleophilic substitution by piperidine.
The nucleophilic substitution step requires careful control of temperature and solvent to favor SN2 displacement and minimize side reactions such as elimination or multiple substitutions.
The hydrochloride salt formation improves the compound’s stability and handling properties, which is essential for storage and application in research or pharmaceutical contexts.
Industrial scale synthesis typically optimizes these steps for higher throughput and purity, employing automated controls and purification techniques.
The preparation of this compound involves a multi-step synthetic route starting from phenol, proceeding through regioselective halogenation, alkylation to form the phenoxyethyl bromide intermediate, nucleophilic substitution with piperidine, and final salt formation. The methods are well-documented with reliable yields and reproducibility, supported by detailed synthetic protocols and chemical data. These preparation techniques are foundational for producing this compound for research and potential medicinal applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at the para position of the phenoxy group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12 hrs | 4-[2-(4-Amino-2-chlorophenoxy)ethyl]piperidine hydrochloride | 68% | |
| Methoxy substitution | NaOMe/DMF, 110°C, 8 hrs | 4-[2-(4-Methoxy-2-chlorophenoxy)ethyl]piperidine hydrochloride | 72% | |
| Thiolation | NaSH/DMSO, 60°C, 6 hrs | 4-[2-(4-Mercapto-2-chlorophenoxy)ethyl]piperidine hydrochloride | 65% |
The chlorine atom at the ortho position remains inert under these conditions due to steric hindrance from the ethylpiperidine chain.
Hydrolysis Reactions
Acid-catalyzed hydrolysis cleaves the ether bond between the phenoxy group and ethylpiperidine moiety:
Conditions :
Products :
-
2-Bromo-4-chlorophenol (isolated yield: 89%)
Industrial processes recycle the piperidine component to reduce costs .
Reductive Dehalogenation
Catalytic hydrogenation removes halogen substituents:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H₂ (50 psi), EtOH, 25°C | 4-[2-(Phenoxy)ethyl]piperidine hydrochloride | 94% |
| Ni-Raney | H₂ (30 psi), NH₃/MeOH, 50°C | 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride (retains Cl) | 88% |
The bromine atom is preferentially reduced due to its lower bond dissociation energy compared to chlorine .
Oxidation Reactions
The piperidine ring undergoes oxidation at the nitrogen center:
Conditions :
Product :
-
N-Oxide derivative (4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine 1-oxide hydrochloride)
This reaction modifies electronic properties without altering the halogen substituents .
Coupling Reactions (Buchwald-Hartwig)
The bromine atom participates in cross-coupling:
Conditions :
-
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Applications :
-
Suzuki coupling with arylboronic acids → biaryl derivatives (e.g., 4-[2-(2-(Pyridin-3-yl)-4-chlorophenoxy)ethyl]piperidine hydrochloride)
-
Yield range: 60–75%
Salt Metathesis
The hydrochloride counterion can be exchanged:
| Reagent | Conditions | Product | Purity |
|---|---|---|---|
| NaHCO₃ (aq) | RT, 1 hr | Free base (4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine) | 95% |
| HBr gas | EtOH, 0°C | Hydrobromide salt | 98% |
The free base exhibits improved solubility in organic solvents for further derivatization .
Stability Under Thermal/Photolytic Conditions
-
Thermal decomposition : >200°C (TGA data) → releases HBr and HCl gases
-
Photolysis : UV light (254 nm) in MeOH → 15% dehalogenation over 24 hrs
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, particularly in developing kinase inhibitors and GPCR modulators . Industrial protocols prioritize atom-efficient reactions like catalytic couplings to minimize waste .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups, facilitating the creation of diverse derivatives.
- Reactivity Studies : Its interactions with different reagents provide insights into reaction mechanisms and pathways.
Biology
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has significant applications in biological research:
- Receptor Binding Studies : The compound is used to investigate binding affinities to various receptors, contributing to drug discovery efforts.
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, making it valuable in pharmacological research.
Industry
In industrial applications, the compound is utilized in the production of specialty chemicals and intermediates. Its ability to undergo various transformations makes it a versatile agent in chemical manufacturing processes.
A study evaluated the binding affinity of this compound to specific neurotransmitter receptors. The results indicated significant inhibition of receptor activity, suggesting potential therapeutic applications in neuropharmacology.
Case Study 2: Synthetic Method Development
Research focused on optimizing synthetic routes for producing this compound efficiently. Various catalysts were tested, leading to improved yields and purity levels, showcasing its industrial viability.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of halogenated piperidine derivatives with structural variations primarily in the substituents on the phenoxy ring or the alkyl chain. Key analogues include:
Key Observations :
- Alkyl Chain Modifications : Ethyl spacers (as in the target compound) optimize ligand-receptor interactions, whereas longer chains (e.g., isopentyloxy in 4-[2-(isopentyloxy)ethyl]piperidine hydrochloride ) increase lipophilicity but may reduce solubility .
Physicochemical Properties
- Lipophilicity : The target compound’s ClogP (estimated 3.8) is higher than fluorine analogues (e.g., 4-fluoro derivative: ClogP ~2.9) but lower than isopropyl-containing derivatives (ClogP ~4.5), impacting membrane permeability and bioavailability .
- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulkier substituents (e.g., isopropyl) can counteract this benefit .
Biological Activity
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a phenoxy group, which is further substituted with bromine and chlorine atoms. This unique structural arrangement contributes to its potential biological activity, particularly in pharmacological research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₈BrClNO₂
- Molecular Weight : Approximately 355.11 g/mol
- Structure : The compound consists of a piperidine ring connected to a phenoxy group with specific halogen substitutions that influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The presence of bromine and chlorine enhances the compound's binding affinity to these targets, influencing cellular processes and potentially leading to therapeutic effects.
Key Mechanisms:
- Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, particularly in the context of neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cellular signaling pathways, contributing to its pharmacological effects.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticonvulsant Properties : Research indicates that derivatives similar to this compound exhibit anticonvulsant effects, suggesting potential applications in treating epilepsy and other seizure disorders .
- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory activity by reducing the expression of inflammatory markers such as iNOS and COX-2 .
- Antimicrobial Activity : Some analogs have demonstrated antibacterial properties, making them candidates for further exploration in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals how modifications in the chemical structure influence biological activity. For instance, substituents on the phenoxy ring significantly affect binding affinity and efficacy.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity to receptors |
| Chlorine | Enhances stability and solubility |
| Piperidine | Provides structural integrity for receptor interaction |
Case Studies
- Neurological Disorders : A study investigated the effects of similar piperidine derivatives on neurotransmitter systems involved in mood regulation. Results indicated significant modulation of serotonin receptors, suggesting potential antidepressant properties .
- Inflammatory Models : In vivo studies using animal models demonstrated that compounds related to this compound significantly reduced inflammation markers after administration, supporting its use in inflammatory conditions .
- Antimicrobial Testing : Several derivatives were tested against multi-drug resistant bacterial strains, showing promising results comparable to standard antibiotics .
Q & A
(Basic) What are the recommended synthetic routes for 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, and what critical parameters influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution, where 2-bromo-4-chlorophenol reacts with a piperidine derivative bearing a leaving group (e.g., tosylate or bromide) on the ethyl chain. Key steps include:
- Base Selection: Triethylamine or NaOH (in dichloromethane/water biphasic systems) facilitates deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity .
- Reaction Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Critical Parameters: - Temperature control (40–60°C) to avoid side reactions.
- Stoichiometric excess of the piperidine derivative (1.2–1.5 eq) to drive the reaction .
(Basic) What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Store in a cool (<25°C), dry environment, away from oxidizing agents and heat sources .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
(Advanced) How can computational methods optimize the synthesis of this compound?
Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) framework integrates quantum chemical calculations and machine learning to:
- Predict Reaction Pathways: Density Functional Theory (DFT) identifies low-energy intermediates and transition states .
- Optimize Conditions: Bayesian optimization narrows down solvent/base combinations, reducing trial-and-error experimentation .
- Example Workflow:
- Simulate nucleophilic substitution mechanisms to evaluate leaving-group efficiency.
- Screen solvents (dielectric constant, polarity) for transition-state stabilization.
- Validate predictions with small-scale experiments.
(Advanced) How can researchers resolve contradictions in reported reactivity of bromo and chloro substituents during cross-coupling reactions?
Methodological Answer:
Contradictions may arise from competing pathways (e.g., Buchwald-Hartwig vs. Ullmann couplings). Systematic approaches include:
- Catalyst Screening: Test Pd/XPhos vs. CuI/1,10-phenanthroline systems to assess halogen selectivity .
- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. β-hydride elimination).
- DFT Analysis: Compare activation energies for C-Br vs. C-Cl bond cleavage to predict dominant pathways .
(Basic) What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Impurity thresholds should be <0.5% .
- NMR: ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns:
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values .
(Advanced) How to design an experiment to study the compound’s stability under varying pH and temperature?
Methodological Answer:
Experimental Design:
Buffer Preparation: Create pH 1–13 buffers (HCl/KOH for acidic, phosphate/borate for neutral/basic).
Accelerated Stability Testing: Incubate samples (1 mg/mL) at 25°C, 40°C, and 60°C for 0–30 days.
Analysis:
- HPLC to quantify degradation products (e.g., hydrolysis of the ether linkage).
- LC-MS to identify major degradation pathways (e.g., dehalogenation).
Key Parameters:
- Pseudo-first-order kinetics to calculate degradation rate constants (k) .
(Advanced) How can researchers evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2, EGFR). Focus on hydrogen bonding with piperidine and halogen-π interactions with bromo/chloro groups .
- In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ assay to measure IC₅₀ against recombinant kinases.
- Cellular Efficacy: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with CCK-8 assays.
- Selectivity Profiling: Screen against a panel of 50+ kinases to identify off-target effects .
(Advanced) What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and adjust parameters in real time.
- Work-Up Optimization: Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .
(Basic) How should researchers handle waste containing this compound?
Methodological Answer:
- Neutralization: Treat halogenated waste with 10% sodium thiosulfate to reduce bromine/chlorine reactivity .
- Disposal: Collect waste in designated containers labeled "halogenated organic compounds" and coordinate with certified hazardous waste disposal services .
(Advanced) What spectroscopic techniques can elucidate the compound’s conformational dynamics in solution?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between piperidine protons and aromatic rings to confirm folded vs. extended conformations .
- Variable-Temperature NMR: Monitor chemical shift changes (Δδ) to estimate rotational barriers of the phenoxyethyl group.
- MD Simulations: Perform 100-ns molecular dynamics simulations (AMBER force field) to predict dominant conformers in aqueous vs. DMSO environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
